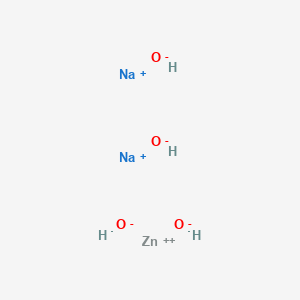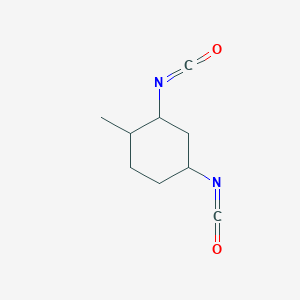
Sodium zinc hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium zinc hydroxide (SZH) is a compound that has gained significant attention in the scientific community due to its unique properties. This compound is formed by the combination of sodium hydroxide and zinc chloride, and it has been found to have various applications in scientific research. In
Mecanismo De Acción
The mechanism of action of Sodium zinc hydroxide is not fully understood. However, it is believed that Sodium zinc hydroxide acts as a Lewis acid catalyst in various chemical reactions. Sodium zinc hydroxide has a high surface area and a large number of active sites, which makes it an excellent catalyst. The high surface area of Sodium zinc hydroxide also makes it an effective adsorbent for the removal of heavy metals from wastewater.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Sodium zinc hydroxide have not been extensively studied. However, it has been found that Sodium zinc hydroxide can cause skin irritation and eye damage upon contact. Therefore, it is important to handle Sodium zinc hydroxide with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Sodium zinc hydroxide in lab experiments is its high specific capacitance and excellent cycling stability, which makes it a promising material for energy storage devices. Sodium zinc hydroxide is also a cost-effective material, which makes it an attractive option for research labs with limited budgets. However, Sodium zinc hydroxide has some limitations, such as its toxicity and the need for careful handling.
Direcciones Futuras
There are several future directions for research on Sodium zinc hydroxide. One of the most significant areas of research is the development of high-performance energy storage devices using Sodium zinc hydroxide. Researchers are also exploring the use of Sodium zinc hydroxide as a catalyst in various chemical reactions, such as the synthesis of pharmaceuticals and the production of fine chemicals. Furthermore, there is a need for research on the toxicity of Sodium zinc hydroxide and the development of safe handling procedures. Finally, researchers are exploring the use of Sodium zinc hydroxide as an adsorbent for the removal of other pollutants from wastewater, such as organic compounds and dyes.
Conclusion:
In conclusion, Sodium zinc hydroxide is a promising compound with various applications in scientific research. The synthesis of Sodium zinc hydroxide can be carried out using various methods, and it has been found to have high specific capacitance and excellent cycling stability, making it a promising material for energy storage devices. Sodium zinc hydroxide has also been used as a catalyst in various chemical reactions and as an adsorbent for the removal of heavy metals from wastewater. However, Sodium zinc hydroxide has some limitations, such as its toxicity and the need for careful handling. There are several future directions for research on Sodium zinc hydroxide, such as the development of high-performance energy storage devices and the exploration of its use as an adsorbent for the removal of other pollutants from wastewater.
Métodos De Síntesis
Sodium zinc hydroxide is synthesized by the reaction between sodium hydroxide and zinc chloride in an aqueous solution. The reaction is exothermic and produces heat. The resulting compound is a white, crystalline powder that is highly soluble in water. The synthesis of Sodium zinc hydroxide can be carried out using various methods, such as precipitation, hydrothermal synthesis, and sol-gel synthesis.
Aplicaciones Científicas De Investigación
Sodium zinc hydroxide has been found to have various applications in scientific research. One of the most significant applications is in the field of energy storage. Sodium zinc hydroxide is a promising material for the development of high-performance energy storage devices due to its high specific capacitance and excellent cycling stability. Sodium zinc hydroxide has also been used as a catalyst in various chemical reactions, such as the oxidation of alcohols and the reduction of nitro compounds. Furthermore, Sodium zinc hydroxide has been used as an adsorbent for the removal of heavy metals from wastewater.
Propiedades
Número CAS |
12179-14-5 |
|---|---|
Nombre del producto |
Sodium zinc hydroxide |
Fórmula molecular |
Na2Zn(OH)4 H4Na2O4Zn |
Peso molecular |
179.4 g/mol |
Nombre IUPAC |
disodium;zinc;tetrahydroxide |
InChI |
InChI=1S/2Na.4H2O.Zn/h;;4*1H2;/q2*+1;;;;;+2/p-4 |
Clave InChI |
HVTHJRMZXBWFNE-UHFFFAOYSA-J |
SMILES |
[OH-].[OH-].[OH-].[OH-].[Na+].[Na+].[Zn+2] |
SMILES canónico |
[OH-].[OH-].[OH-].[OH-].[Na+].[Na+].[Zn+2] |
Otros números CAS |
12179-14-5 |
Descripción física |
Liquid |
Pictogramas |
Corrosive; Environmental Hazard |
Sinónimos |
disodium tetrahydroxyzincate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[20-(2-Carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,10,12,14,16,18,20-decaen-4-yl]propanoic acid](/img/structure/B88289.png)












